Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one
Description
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-10-5-3-7-12(13)11-6-2-1-4-9(11)8-10/h1-2,4,6,10,12H,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPAXPTYKRITIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3C(C1)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one involves several steps, typically starting with the preparation of the core tricyclic structure. One common synthetic route includes the Diels-Alder reaction, followed by a series of cyclization and oxidation steps to form the final product . The reaction conditions often involve the use of high temperatures and specific catalysts to facilitate the formation of the tricyclic structure. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tricyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes.
Scientific Research Applications
Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of tricyclic ring systems and their reactivity.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table highlights key structural analogs and their distinguishing features:
Reactivity and Stability
Ring Strain and Thermal Stability : The target compound’s smaller bridge (7.3.1.0²,⁷) induces higher strain compared to the 8.2.1.0³,⁸ analog, likely making it more reactive in ring-opening or functionalization reactions. For example, tricyclo[4.1.0.0²,⁷]hept-3-ene undergoes thermal rearrangement at 200°C in toluene-d6, yielding products via strain relief . Similarly, the ketone group in the target compound may participate in nucleophilic additions or serve as a directing group in further derivatization.
Biological Activity
Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 186.25 g/mol. Its unique tricyclic structure contributes to its biological properties and interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| CAS Number | 27591-18-0 |
Anticancer Properties
Research indicates that tricyclic compounds like this compound may exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest.
- Targeting Oncogenic Pathways : Compounds in this class may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Bacterial Inhibition : Similar tricyclic compounds have demonstrated activity against various bacterial strains, indicating potential use as antimicrobial agents.
- Fungal Activity : Some derivatives have shown effectiveness against fungal pathogens, suggesting a broad spectrum of antimicrobial activity.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of tricyclic compounds on human breast cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The findings revealed a minimum inhibitory concentration (MIC) effective against both pathogens, supporting its potential as a therapeutic agent.
Q & A
Basic: What are the optimal spectroscopic methods for confirming the structure and purity of Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?
Methodological Answer:
To confirm the structure and purity of this tricyclic compound, employ a combination of nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For NMR, use high-resolution ¹H and ¹³C spectra to identify unique proton environments and carbon connectivity, particularly focusing on the strained bicyclic and olefinic regions. IR can validate functional groups (e.g., ketone C=O stretching near 1700 cm⁻¹). MS with electron ionization (EI) helps confirm molecular weight and fragmentation patterns. Cross-validate results with computational chemistry tools (e.g., density functional theory for NMR chemical shift prediction). Ensure purity via high-performance liquid chromatography (HPLC) with UV detection .
Advanced: How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?
Methodological Answer:
Combine quantum chemical calculations (e.g., DFT or ab initio methods) with experimental kinetic and thermodynamic data. For instance, use reaction path sampling to model thermal rearrangements (e.g., isomerization or ring-opening) under conditions like toluene-d₆ at 200°C . Validate transition states with intrinsic reaction coordinate (IRC) analysis. Compare computed activation energies with experimental Arrhenius parameters. Triangulate results using isotopic labeling (e.g., deuterium) to track atom migration .
Basic: What solvent systems and reaction conditions are recommended for synthesizing Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one to maximize yield and minimize side products?
Methodological Answer:
Prioritize non-polar solvents (e.g., toluene, hexane) to stabilize strained intermediates. Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Optimize temperature gradients: for example, thermal rearrangements in toluene-d₆ at 200°C for 24 hours achieved 40–60% yields in analogous systems . Use fractional factorial design to test variables like solvent polarity, temperature, and catalyst loading .
Advanced: How should researchers address contradictions between theoretical predictions and experimental observations in the stability studies of Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?
Methodological Answer:
Apply methodological triangulation by combining computational simulations, spectroscopic data, and kinetic studies. For example, if DFT predicts a stable intermediate not observed experimentally, re-examine solvent effects or competing pathways using microkinetic modeling. Validate with isotopic tracing (e.g., ¹³C labeling) or in situ spectroscopy (FTIR/Raman). Document discrepancies in a structured framework like PICO (Population: compound; Intervention: reaction conditions; Comparison: computational vs. experimental; Outcome: stability profile) .
Basic: What chromatographic techniques are most effective for purifying Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one from complex reaction mixtures?
Methodological Answer:
Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) for high-resolution separation. Alternatively, employ flash chromatography using silica gel and a hexane/ethyl acetate gradient. For thermally sensitive derivatives, consider size-exclusion chromatography (SEC) to avoid degradation. Validate purity via GC-MS or HPLC-UV, ensuring retention time consistency with standards .
Advanced: What factorial experimental design strategies are appropriate for optimizing the synthesis parameters of Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?
Methodological Answer:
Implement a 2^k factorial design to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). For example, a 2³ design testing temperature (150°C vs. 200°C), solvent (toluene vs. DMF), and catalyst loading (0.1% vs. 1.0%). Analyze main effects and interactions using ANOVA. Follow with response surface methodology (RSM) to refine optimal conditions. Triangulate results with computational modeling to predict yield maxima .
Basic: How can researchers validate the reproducibility of thermal rearrangement reactions involving Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?
Methodological Answer:
Standardize protocols by repeating reactions in triplicate under identical conditions (solvent, temperature, time). Use deuterated solvents (e.g., toluene-d₆) to monitor reaction progress via ¹H NMR. Compare yields and byproduct profiles across trials. Employ control experiments (e.g., omitting catalysts) to confirm mechanistic assumptions. Document deviations using a FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
Advanced: What strategies exist for reconciling divergent results from different analytical techniques when characterizing Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one derivatives?
Methodological Answer:
Apply data triangulation by integrating NMR, X-ray crystallography, and computational data. For instance, if X-ray confirms a structure but NMR suggests impurities, re-examine crystallization conditions or use preparative HPLC to isolate pure fractions. Cross-validate with high-resolution mass spectrometry (HRMS) and IR. For conflicting kinetic data, use Bayesian statistics to quantify uncertainty. Publish negative results to contextualize contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
